3-amino-5-pyridin-3-yloxybenzonitrile
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Overview
Description
3-amino-5-pyridin-3-yloxybenzonitrile is an organic compound that features a pyridine ring substituted with an aniline group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-pyridin-3-yloxybenzonitrile typically involves the reaction of 3-hydroxy-pyridine with 5-cyano-aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3-hydroxy-pyridine is replaced by the aniline group. This reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-pyridin-3-yloxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the aniline group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline or pyridine derivatives.
Scientific Research Applications
3-amino-5-pyridin-3-yloxybenzonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-5-pyridin-3-yloxybenzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound can bind to the active site of the target protein, thereby blocking its activity and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yloxy)-5-cyano-aniline
- 3-(Pyridin-4-yloxy)-5-cyano-aniline
- 4-(Pyridin-3-yloxy)-5-cyano-aniline
Uniqueness
3-amino-5-pyridin-3-yloxybenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-amino-5-pyridin-3-yloxybenzonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-4-10(14)6-12(5-9)16-11-2-1-3-15-8-11/h1-6,8H,14H2 |
InChI Key |
LNVYBPTXUDUCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)C#N |
Origin of Product |
United States |
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